

(S)-1-Bromo-2-methylbutane structural formula

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Compound of Interest

Compound Name: (S)-1-Bromo-2-methylbutane

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An In-Depth Technical Guide to **(S)-1-Bromo-2-methylbutane**

Introduction

(S)-1-Bromo-2-methylbutane is a chiral haloalkane that serves as a crucial building block in asymmetric synthesis.[1] Its stereospecific nature makes it an important intermediate in the pharmaceutical and chemical industries for the synthesis of complex chiral molecules, including liquid crystals and optically active Grignard reagents.[2][3] This document provides a comprehensive overview of its structure, properties, synthesis, and reactions, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Identification

(S)-1-Bromo-2-methylbutane, also known as (S)-(+)-2-Methylbutyl bromide, possesses a single stereocenter at the C2 position, conferring its optical activity.[4][5]

- IUPAC Name: (2S)-1-bromo-2-methylbutane[6]
- Molecular Formula: C₅H₁₁Br[7]
- CAS Number: 534-00-9[7]
- SMILES: CC--INVALID-LINK--CBr[4]

The structural formula is depicted below:

(The wedge/dash notation would be used in a 3D representation to indicate the (S)-configuration at the chiral center.)

Physicochemical and Spectroscopic Properties

The quantitative properties of **(S)-1-Bromo-2-methylbutane** are summarized in the tables below. This data is essential for reaction planning, purification, and analytical characterization.

Table 1: Physicochemical Properties

| Property | Value | Reference |
|-----------------------------------------|------------------------------|-----------|
| Molecular Weight | 151.04 g/mol | [5][6] |
| Boiling Point | 121-122 °C | [2][4] |
| Density | 1.223 g/mL at 25 °C | [2][4] |
| Refractive Index (n _{20/D}) | 1.445 | [2][4] |
| Optical Activity ([α] _{21/D}) | +4.5° (c = 5 in chloroform) | [4] |
| Flash Point | 22 °C (71.6 °F) - closed cup | [4] |
| Water Solubility | Insoluble | [2][3] |
| Appearance | Colorless liquid | [3] |

Table 2: Spectroscopic Data Availability

| Spectroscopic Technique | Availability |
|-------------------------|-----------------------|
| ¹ H NMR | Data available[8] |
| ¹³ C NMR | Data available |
| FTIR | Spectra available[9] |
| Raman Spectroscopy | Spectrum available[9] |
| Mass Spectrometry (EI) | Data available[7][10] |

Experimental Protocols

The synthesis and reactions of **(S)-1-Bromo-2-methylbutane** are critical for its application. Stereoselective methods are paramount to maintain enantiomeric purity.

Stereospecific Synthesis from (S)-2-methyl-1-butanol

A common and effective method for preparing enantiomerically pure **(S)-1-Bromo-2-methylbutane** is through the reaction of (S)-2-methyl-1-butanol with phosphorus tribromide (PBr_3).^[1] This reaction proceeds via an $\text{S}_\text{N}2$ mechanism. Since the reaction occurs at the primary carbon (C1) and not the chiral center (C2), the stereochemistry of the starting alcohol is retained.^[1]

Experimental Protocol:

- **Apparatus Setup:** A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing CaCl_2). The system is maintained under an inert atmosphere (e.g., Nitrogen or Argon).
- **Reagents:** (S)-2-methyl-1-butanol is placed in the flask, and the flask is cooled in an ice bath to 0 °C.
- **Reaction:** Phosphorus tribromide (PBr_3), typically 1/3 molar equivalent, is dissolved in a dry, inert solvent (e.g., diethyl ether) and added dropwise via the dropping funnel to the cooled, stirring alcohol.
- **Reaction Progression:** After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. It is then gently heated to reflux for a period of 3-5 hours to ensure the reaction goes to completion.
- **Work-up:** The reaction mixture is cooled and then slowly poured over crushed ice to quench the excess PBr_3 . The organic layer is separated.
- **Purification:** The organic layer is washed sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and finally with brine. It is then dried over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), filtered, and the solvent is removed by rotary evaporation.

- Final Distillation: The crude product is purified by fractional distillation under reduced pressure to yield pure **(S)-1-Bromo-2-methylbutane**.

Nucleophilic Substitution Reactions (SN2)

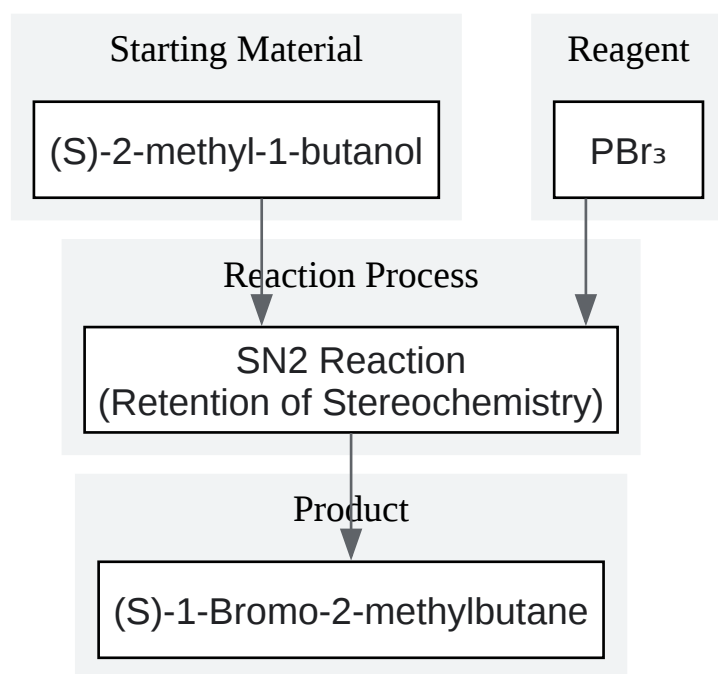
(S)-1-Bromo-2-methylbutane is a primary alkyl halide, making it an excellent substrate for SN2 reactions.^[1] In these reactions, a nucleophile attacks the electrophilic carbon bonded to the bromine, displacing the bromide ion in a single step.^[1] The chirality at the C2 position is not affected in these reactions.^{[11][12]}

General Protocol (Example: Reaction with Sodium Iodide):

- Reagents: **(S)-1-Bromo-2-methylbutane** is dissolved in a polar aprotic solvent, such as acetone.
- Reaction: A slight excess of a nucleophile, for instance, sodium iodide (NaI), is added to the solution.
- Conditions: The mixture is stirred at room temperature or gently heated to facilitate the reaction. The progress can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any precipitated salts (e.g., NaBr). The solvent is removed under reduced pressure, and the resulting crude product, (S)-1-iodo-2-methylbutane, can be purified by distillation or chromatography.

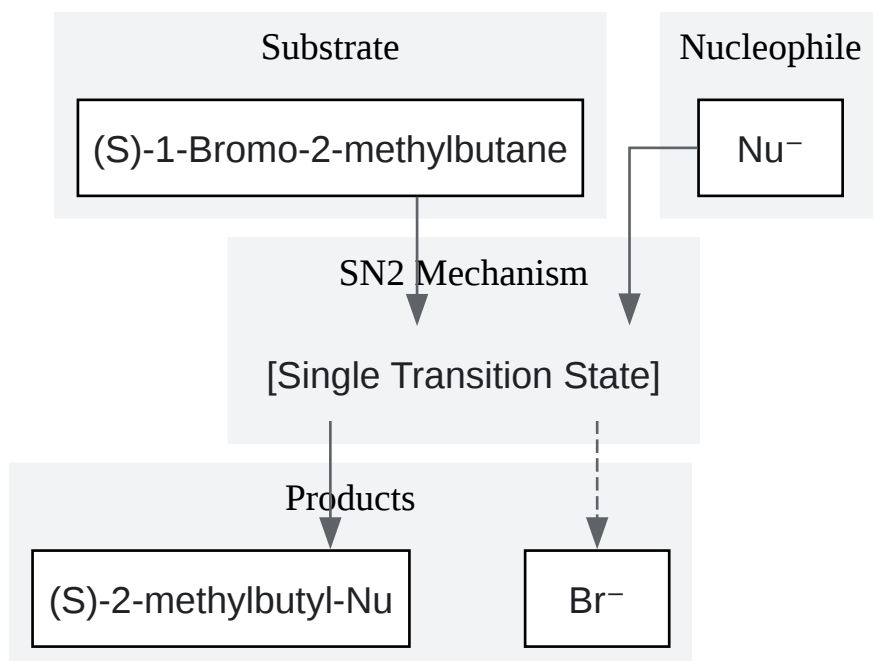
Diagrams and Workflows

Visual representations of synthetic pathways and reaction mechanisms are essential for clarity in complex chemical processes.



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Caption: Stereospecific synthesis of **(S)-1-Bromo-2-methylbutane**.



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Caption: General workflow for an SN2 reaction with **(S)-1-Bromo-2-methylbutane**.

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